molecular formula C28H21N3O3S B289944 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one

7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one

Cat. No. B289944
M. Wt: 479.6 g/mol
InChI Key: LSFNHNVFOPHUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using a unique method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one is still under investigation. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one in lab experiments include its unique structure, which makes it a promising candidate for various research applications. However, limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in the treatment of various diseases. Additionally, research can be conducted to improve its solubility in water, which can increase its utility in lab experiments.

Synthesis Methods

The synthesis of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one involves the reaction of 2-aminothiophenol with furfural and 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a cyclization reaction using ammonium acetate and acetic acid. The final compound is obtained after purification using column chromatography.

Scientific Research Applications

The unique structure of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one has made it a promising candidate for various scientific research applications. This compound has been studied extensively for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also shown potential in the treatment of neurological disorders and as a diagnostic tool for various diseases.

properties

Molecular Formula

C28H21N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

2-(furan-2-yl)-6-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-8-one

InChI

InChI=1S/C28H21N3O3S/c1-33-17-11-8-16(9-12-17)26-29-24-22-21(20-7-4-14-34-20)19-13-10-15-5-2-3-6-18(15)23(19)30-28(22)35-25(24)27(32)31-26/h2-9,11-12,14,26,29H,10,13H2,1H3,(H,31,32)

InChI Key

LSFNHNVFOPHUKG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC6=CC=CC=C65)C(=C34)C7=CC=CO7

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=C5CCC6=CC=CC=C6C5=N4)C7=CC=CO7

Origin of Product

United States

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